(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that belongs to the class of amines. It features a complex structure characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl group and an amine functional group. This compound is primarily utilized in scientific research, particularly in medicinal chemistry due to its potential biological activities.
This compound can be classified as an alkyl amine due to the presence of the amine functional group, and it is specifically categorized under trifluoromethyl-substituted phenyl compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves several key steps:
These synthetic routes are efficient and allow for modifications that can lead to various derivatives of the compound .
The molecular formula of (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is , with a molecular weight of approximately 267.72 g/mol. The structure can be represented by the following key features:
The canonical SMILES representation of this compound is CCC(C)NCC1=CC(=CC=C1)C(F)(F)F.Cl, which encodes its structural information in a linear format suitable for computational analysis .
The chemical behavior of (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can be explored through various reactions:
These reactions highlight its versatility in synthetic organic chemistry, particularly in drug development contexts .
Further studies are required to elucidate its precise mechanisms in biological systems .
Key physical properties include:
These properties are crucial for practical applications in laboratory settings .
(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several potential applications:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: